
S-heptyl 2-oxo-2H-chromene-3-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-heptyl 2-oxo-2H-chromene-3-carbothioate is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C17H20O3S, has a unique structure that combines a heptyl chain with a chromene core and a carbothioate group, making it an interesting subject for various scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-heptyl 2-oxo-2H-chromene-3-carbothioate typically involves the reaction of 2-hydroxybenzaldehyde with heptyl thiol in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: S-heptyl 2-oxo-2H-chromene-3-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The heptyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of S-heptyl 2-oxo-2H-chromene-3-carbothioate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It modulates the production of reactive oxygen species and inflammatory mediators, leading to reduced oxidative damage and inflammation.
Comparación Con Compuestos Similares
S-heptyl 2-oxo-2H-chromene-3-carbothioate can be compared with other chromene derivatives, such as:
2-oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and anticancer activities.
2-oxo-2H-chromene-3-carboxamides: Studied for their anti-inflammatory and antioxidant properties.
2-oxo-2H-chromene-3-carboxylic acids: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: The presence of the heptyl chain and the carbothioate group in this compound imparts unique chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H20O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
S-heptyl 2-oxochromene-3-carbothioate |
InChI |
InChI=1S/C17H20O3S/c1-2-3-4-5-8-11-21-17(19)14-12-13-9-6-7-10-15(13)20-16(14)18/h6-7,9-10,12H,2-5,8,11H2,1H3 |
Clave InChI |
MJQUDUSNAMYUPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSC(=O)C1=CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
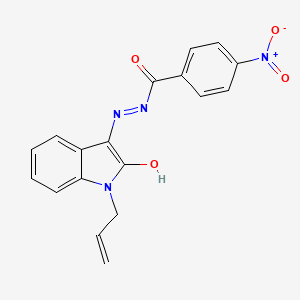
![1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11704907.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704913.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
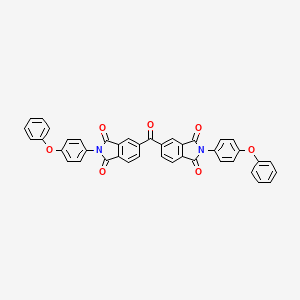

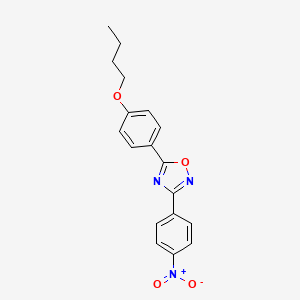

![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
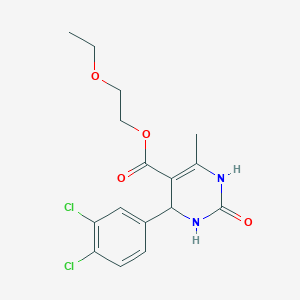
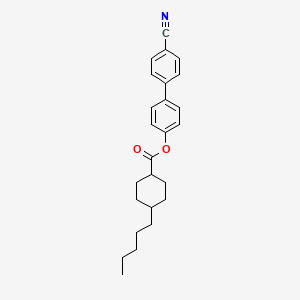
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
